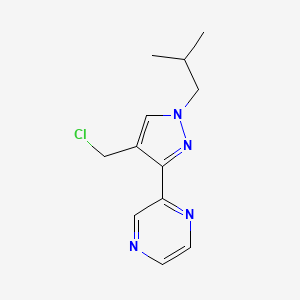
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine
概要
説明
Pyrazine is an important diazine with the nitrogen atoms occupying the 1,4-positions within an aromatic ring . Pyrazine and its derivatives find great importance in food and medicine courtesy of their chemical characteristics functionality, namely the chemistry of their nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves reactions with hydrazine . For example, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine (H2NNH2). Hydrazone formation is a variation of the imine forming reaction .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be complex, depending on the specific substituents attached to the pyrazine ring. For example, 2-(Chloromethyl)pyrazine hydrochloride has a linear formula of C5H6Cl2N2 .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions. For instance, they can be involved in redox reactions . Electrochemistry can make an unequivocal contribution to the studies of redox reaction mechanisms of pyrazine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives depend on their specific structure. For example, 2-(Chloromethyl)pyrazine hydrochloride is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .
科学的研究の応用
Antibacterial Agents
Nitrogen-containing heterocycles like 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine derivatives have been synthesized and shown to possess antibacterial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some exhibiting moderate to good antibacterial activities . For instance, certain derivatives have shown superior activities comparable to first-line antibacterial agents like ampicillin .
Antimicrobial Activity
The pyrrolopyrazine scaffold, which includes the core structure of our compound of interest, has been associated with a wide range of biological activities, including antimicrobial properties. These compounds have been isolated from various sources and have shown effectiveness against microbial strains, thus representing a valuable asset in the development of new antimicrobial agents .
Anti-inflammatory Applications
Pyrrolopyrazine derivatives have also been noted for their anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiviral Research
The structural framework of pyrrolopyrazine has been linked to antiviral activities. This suggests that derivatives of 2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine could be explored for their potential use in antiviral drug development, particularly in the face of emerging viral infections .
Antifungal Applications
Similar to their antibacterial and antiviral properties, pyrrolopyrazine derivatives exhibit antifungal activities. This opens up avenues for research into new antifungal agents that could be used to treat fungal infections, which are a significant concern in both clinical and agricultural settings .
Antioxidant Properties
Compounds with the pyrrolopyrazine structure have shown antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in the body, which is implicated in various diseases, including neurodegenerative disorders and cancer .
Antitumor and Kinase Inhibitory Activities
The pyrrolopyrazine derivatives have been found to exhibit antitumor activities and act as kinase inhibitors. This is particularly important in cancer research, where kinase inhibitors play a significant role in targeted cancer therapies .
Bioimaging Applications
Derivatives of pyrrolopyrazine have been used in bioimaging applications. For example, acid-catalyzed reactions have produced novel hybrid compounds that can be utilized for bioimaging, enhancing the visualization of biological processes and structures .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(chloromethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJFLNXWYJNCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1482681.png)
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1482682.png)
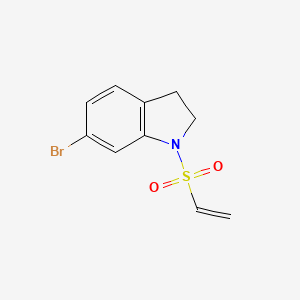
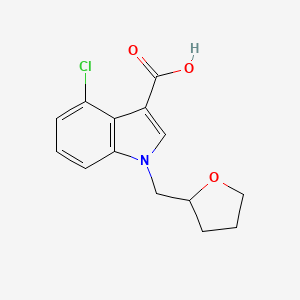
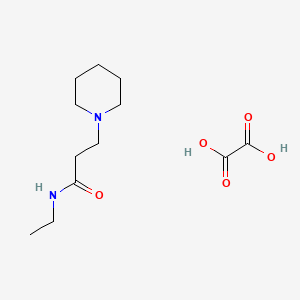


![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)

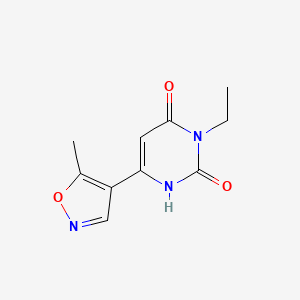
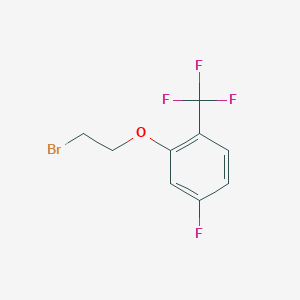
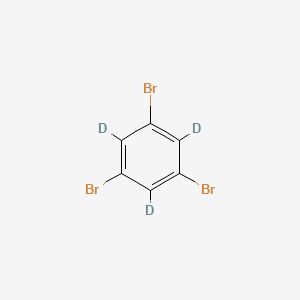
![5-Ethyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B1482703.png)